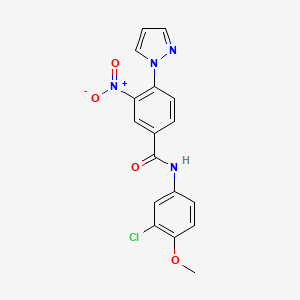N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
CAS No.: 321570-91-6
Cat. No.: VC6761180
Molecular Formula: C17H13ClN4O4
Molecular Weight: 372.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 321570-91-6 |
|---|---|
| Molecular Formula | C17H13ClN4O4 |
| Molecular Weight | 372.77 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
| Standard InChI | InChI=1S/C17H13ClN4O4/c1-26-16-6-4-12(10-13(16)18)20-17(23)11-3-5-14(15(9-11)22(24)25)21-8-2-7-19-21/h2-10H,1H3,(H,20,23) |
| Standard InChI Key | ACTXKETVZUOGGQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features a benzamide backbone substituted at the 3- and 4-positions with nitro () and pyrazole groups, respectively. The N-(3-chloro-4-methoxyphenyl) moiety is attached via an amide linkage (Fig. 1). Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
| Molecular Formula | |
| Molecular Weight | 372.77 g/mol |
| CAS Registry Number | 321570-91-6 |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)N+[O-])Cl |
| InChI Key | ACTXKETVZUOGGQ-UHFFFAOYSA-N |
The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) and the electron-withdrawing nitro group significantly influence the compound’s electronic properties, potentially enhancing its binding affinity to biological targets .
Synthesis and Preparation
Synthetic Pathways
While no explicit synthesis protocol for N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is documented, analogous benzamide derivatives are typically synthesized through multi-step routes:
-
Precursor Preparation:
-
3-Chloro-4-methoxyaniline serves as the starting material for the amide component.
-
The benzoyl chloride intermediate is functionalized with nitro and pyrazole groups via electrophilic aromatic substitution.
-
-
Amide Coupling:
-
Condensation of the substituted benzoyl chloride with 3-chloro-4-methoxyaniline using a coupling agent (e.g., HATU or EDC) in anhydrous conditions.
-
-
Purification:
-
Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product.
-
Challenges in synthesis include regioselective nitration and ensuring stability of the pyrazole ring under reaction conditions.
Physicochemical Properties
Experimental and Predicted Data
Available data for this compound are sparse, but inferences can be drawn from structural analogs:
The nitro group () contributes to a high density of -electron systems, which may enhance intermolecular interactions in crystalline states.
| Compound | Target | Activity |
|---|---|---|
| Celecoxib | COX-2 | Anti-inflammatory |
| Nilotinib | BCR-ABL kinase | Anticancer |
| Subject Compound | Undetermined | Hypothesized kinase modulation |
Applications and Research Directions
Material Science
The compound’s rigid aromatic structure could serve as a ligand in coordination chemistry or a monomer in polymer synthesis.
Future Research Priorities
-
Synthesis Optimization: Develop scalable, regioselective methods for nitro and pyrazole introduction.
-
Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity in vitro.
-
ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume